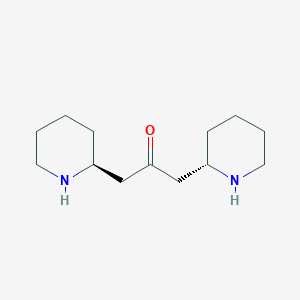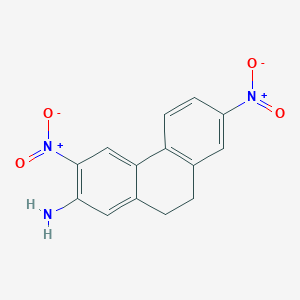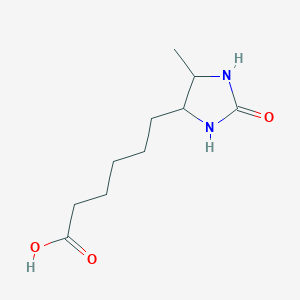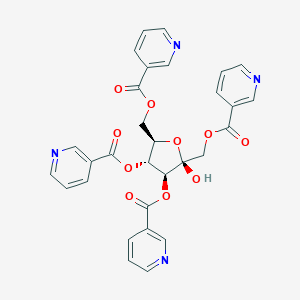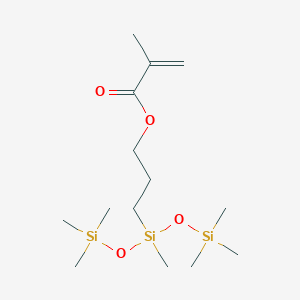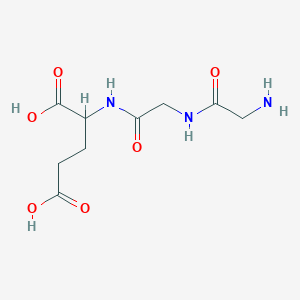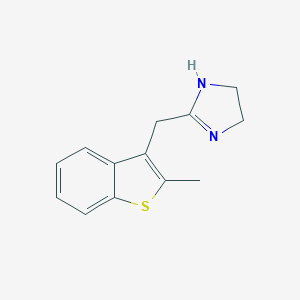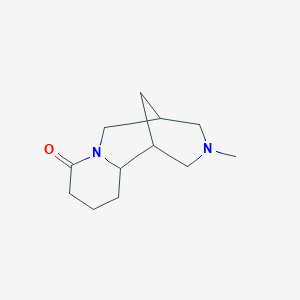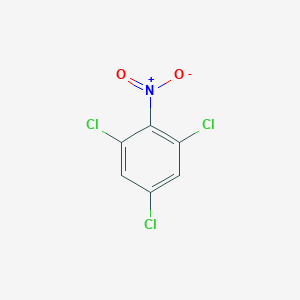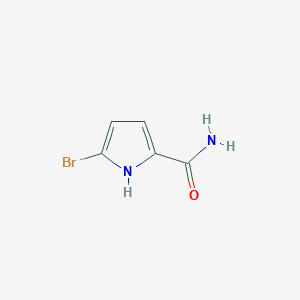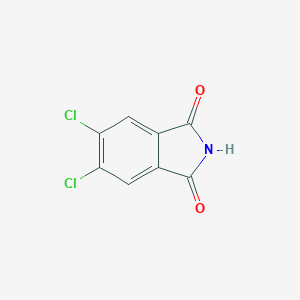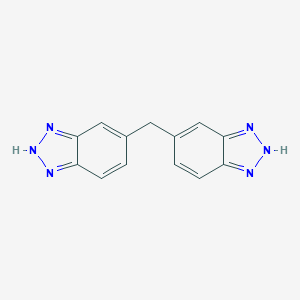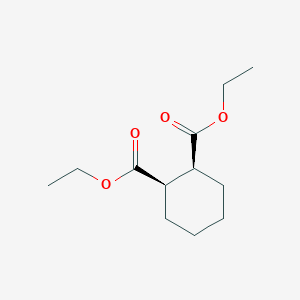![molecular formula C24H25N2O6S4- B101907 Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt CAS No. 17701-26-7](/img/structure/B101907.png)
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a widely used compound in scientific research. MTT is a yellow tetrazolium salt that is metabolized by living cells to form a purple formazan product. This reaction is widely used as a measure of cell viability and proliferation.
作用机制
The mechanism of action of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt is based on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells. The reduction of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt by these enzymes produces a purple formazan product that is insoluble in water and can be quantified by spectrophotometry.
生化和生理效应
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt is not known to have any specific biochemical or physiological effects on living cells. The compound is metabolized by mitochondrial dehydrogenases to form a purple formazan product that is insoluble in water and can be quantified by spectrophotometry.
实验室实验的优点和局限性
The Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt assay has several advantages over other methods for measuring cell viability and proliferation. The assay is simple, reliable, and can be used with a wide range of cell types. The assay is also amenable to high-throughput screening, making it useful for drug discovery and toxicology studies. However, the Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt assay has some limitations. The assay is not suitable for measuring the viability of cells that do not have mitochondrial dehydrogenases or that have low metabolic activity. The assay is also sensitive to changes in pH and temperature, which can affect the rate of formazan formation.
未来方向
There are several future directions for the use of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt in scientific research. One potential application is the use of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt as a measure of mitochondrial function in living cells. The reduction of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt by mitochondrial dehydrogenases is a key step in the production of ATP by the electron transport chain. The use of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt as a measure of mitochondrial function could provide insights into the mechanisms of mitochondrial dysfunction in diseases such as Parkinson's disease and Alzheimer's disease. Another potential application is the use of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt as a measure of oxidative stress in living cells. The reduction of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt by mitochondrial dehydrogenases is sensitive to changes in the redox state of the cell. The use of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt as a measure of oxidative stress could provide insights into the mechanisms of oxidative damage in diseases such as cancer and cardiovascular disease.
合成方法
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide in water. The reaction produces a yellow tetrazolium salt that is purified by recrystallization.
科学研究应用
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt is widely used in scientific research as a measure of cell viability and proliferation. The Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt assay is a simple and reliable method for determining the number of viable cells in a cell culture. The assay is based on the reduction of Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
属性
CAS 编号 |
17701-26-7 |
|---|---|
产品名称 |
Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt |
分子式 |
C24H25N2O6S4- |
分子量 |
566.7 g/mol |
IUPAC 名称 |
3-[2-[2-methyl-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]prop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H26N2O6S4/c1-18(16-23-25(12-6-14-35(27,28)29)19-8-2-4-10-21(19)33-23)17-24-26(13-7-15-36(30,31)32)20-9-3-5-11-22(20)34-24/h2-5,8-11,16-17H,6-7,12-15H2,1H3,(H-,27,28,29,30,31,32) |
InChI 键 |
UWKASGMADAVFBW-UHFFFAOYSA-N |
SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C=C3N(C4=CC=CC=C4S3)CCCS(=O)(=O)O |
规范 SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C=C3N(C4=CC=CC=C4S3)CCCS(=O)(=O)O |
其他 CAS 编号 |
17701-26-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



